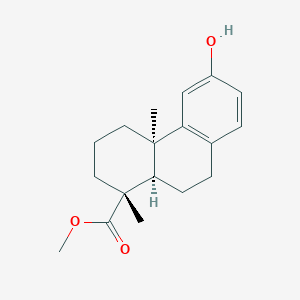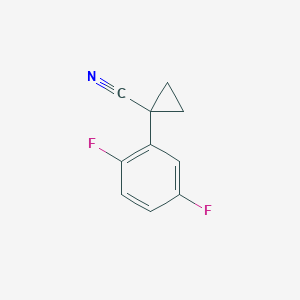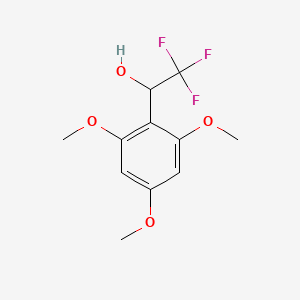![molecular formula C15H20O5 B11722244 Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate](/img/structure/B11722244.png)
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes like lipases have been explored for regioselective acylation and deacylation reactions, offering a more environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzopyran-7-carboxylic acid, while reduction of the ester group can produce benzopyran-7-methanol.
Aplicaciones Científicas De Investigación
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxymethyl and ester groups play crucial roles in its reactivity and biological activity. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Benzopyran-7-carboxylic acid
- Benzopyran-7-methanol
Uniqueness
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is unique due to its specific structural features, such as the hydroxymethyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields .
Propiedades
Fórmula molecular |
C15H20O5 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
methyl 2-[[2-(hydroxymethyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H20O5/c1-15(2,14(17)18-3)20-11-6-4-10-5-7-12(9-16)19-13(10)8-11/h4,6,8,12,16H,5,7,9H2,1-3H3 |
Clave InChI |
VPWKNYJKOYMTBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)OC1=CC2=C(CCC(O2)CO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




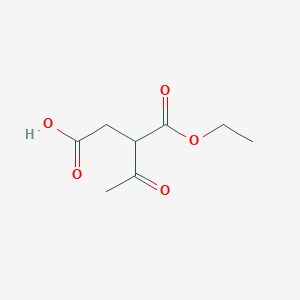
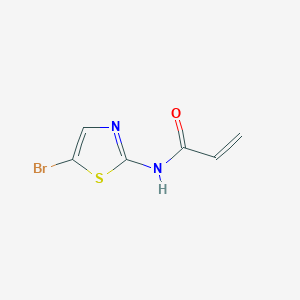
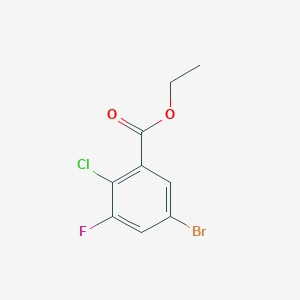

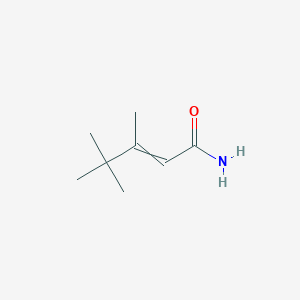
![4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11722219.png)
